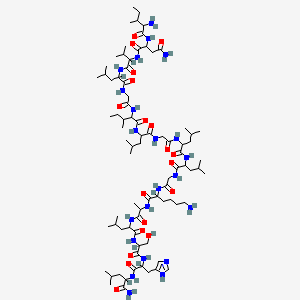

Bombolitin V

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bombolitin V is a complex peptide compound. It is known for its intricate structure and potential applications in various scientific fields. This compound is derived from a sequence of amino acids, each contributing to its unique properties and functions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bombolitin V typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

Coupling: The activated amino acids are coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. Large-scale synthesis may also incorporate high-performance liquid chromatography (HPLC) for purification and quality control.

化学反应分析

Types of Reactions

Bombolitin V can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction will yield free thiol groups.

科学研究应用

Antimicrobial Activity

Mechanism of Action

Bombolitin V exhibits potent antimicrobial properties by disrupting cellular membranes. It targets both Gram-positive and Gram-negative bacteria, leading to cell lysis. The mechanism involves the interaction between the peptide and lipid bilayers, which is influenced by the peptide's structure and the composition of the target membrane. Studies have shown that this compound can effectively inhibit the growth of various microorganisms, including Escherichia coli and Saccharomyces cerevisiae .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics. The following table summarizes its efficacy compared to other antimicrobial agents:

| Peptide/Agent | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 5 | E. coli |

| Melittin | 10 | E. coli |

| Penicillin | 50 | Staphylococcus aureus |

| Vancomycin | 25 | Staphylococcus aureus |

Drug Delivery Systems

Enhanced Transfection Efficiency

Recent research has explored the incorporation of this compound into nanoparticle-based drug delivery systems. Its ability to facilitate endosomal escape enhances the transfection efficiency of therapeutic agents, such as DNA plasmids in gene therapy applications. For instance, this compound-modified polyplexes demonstrated a 42-fold increase in luciferase activity compared to unmodified systems .

Case Study: Gene Therapy Applications

A study on gene delivery using this compound highlighted its potential in delivering therapeutic genes to target cells effectively. The results showed that cells treated with this compound-modified nanoparticles exhibited significantly higher transfection rates compared to controls, indicating its utility in gene therapy protocols.

Immunological Applications

Mast Cell Activation

Bombolitins, including this compound, have been observed to activate mast cells, leading to histamine release and other inflammatory mediators. This property suggests potential applications in immunotherapy, particularly for conditions where mast cell activation is beneficial .

Case Study: Allergic Response Modulation

Research investigating the role of this compound in modulating allergic responses demonstrated its ability to enhance mast cell degranulation in vitro. This finding opens avenues for exploring its use in treating allergic conditions or enhancing immune responses against pathogens.

Structural Studies and Functional Diversity

Structural Insights

The structural diversity among bombolitins contributes to their functional variability. Studies utilizing circular dichroism spectroscopy have revealed that this compound adopts distinct conformations upon interaction with membrane mimics, which is crucial for its antimicrobial activity . Understanding these structural dynamics can inform the design of novel peptides with tailored properties.

作用机制

The mechanism of action of Bombolitin V involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application of the peptide.

相似化合物的比较

Similar Compounds

L-alanyl-L-Glutamine dipeptide: Known for its role in enhancing immune function and muscle recovery.

L-cysteinyl-L-asparaginyl-L-prolyl-L-methionylglycyl-L-tyrosyl-L-threonyl-L-lysyl-L-a-glutamylglycyl-L-cysteine: A cyclic peptide with unique disulfide bridges.

Uniqueness

Bombolitin V stands out due to its specific amino acid sequence and the resulting structural and functional properties

属性

CAS 编号 |

95648-98-9 |

|---|---|

分子式 |

C81H144N22O19 |

分子量 |

1730.1 g/mol |

IUPAC 名称 |

N-[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide |

InChI |

InChI=1S/C81H144N22O19/c1-20-47(17)65(84)79(120)98-59(33-61(83)105)77(118)103-66(46(15)16)80(121)99-54(28-42(7)8)71(112)89-37-64(108)102-67(48(18)21-2)81(122)100-55(29-43(9)10)72(113)88-36-63(107)93-56(30-44(11)12)74(115)96-53(27-41(5)6)70(111)87-35-62(106)92-51(24-22-23-25-82)73(114)91-49(19)69(110)95-57(31-45(13)14)75(116)101-60(38-104)78(119)97-58(32-50-34-86-39-90-50)76(117)94-52(68(85)109)26-40(3)4/h34,39-49,51-60,65-67,104H,20-33,35-38,82,84H2,1-19H3,(H2,83,105)(H2,85,109)(H,86,90)(H,87,111)(H,88,113)(H,89,112)(H,91,114)(H,92,106)(H,93,107)(H,94,117)(H,95,110)(H,96,115)(H,97,119)(H,98,120)(H,99,121)(H,100,122)(H,101,116)(H,102,108)(H,103,118) |

InChI 键 |

IOCWBJCCGSYJPN-SDXYAQEHSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

XNVLGXLGLLGKALSHL |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Bombolitin V |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。